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molecular formula C9H9BrClNO2 B1424244 5-Bromo-2-chloro-N-methoxy-N-methylbenzamide CAS No. 842136-59-8

5-Bromo-2-chloro-N-methoxy-N-methylbenzamide

Cat. No. B1424244
M. Wt: 278.53 g/mol
InChI Key: VUXHGIZYRNNOSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07910619B2

Procedure details

Oxalyl chloride (3.78 mL, 0.0441 mmol) and N,N-dimethylformamide (0.06 mL) were added to a chloroform (20 mL) solution of 5-bromo-2-chlorobenzoic acid (10.0 g, 0.0425 mol). After the reaction mixture was stirred at room temperature for one day, the reaction mixture was evaporated under reduced pressure. The obtained yellow oily substance was dissolved in chloroform (20 mL). This solution was added dropwise to a mixture of N,O-dimethoxyhydroxylamine hydrochloride (4.56 g, 0.0468 mol), triethylamine (12.3 mL, 0.0882 mol) and chloroform (50 mL) for 15 minutes, while maintaining the reaction temperature at 5° C. to 10° C. After stirred for 15 minutes, the reaction mixture was warmed to room temperature. After water (20 mL) was added to the reaction mixture, the organic layer was separated and the organic layer was washed with a saturated sodium bicarbonate aqueous solution and brine, and then dried with anhydrous magnesium sulfate. After the desiccant was filtered off, the solvent was evaporated under reduced pressure to obtain 5-bromo-2-chloro-N-methoxy-N-methylbenzamide (11.8 g, 99.7%) as a colorless crystal. This was used in the next reaction without purification.
Name
N,O-dimethoxyhydroxylamine hydrochloride
Quantity
4.56 g
Type
reactant
Reaction Step One
Quantity
12.3 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.06 mL
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
3.78 mL
Type
catalyst
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][N:2](C)[CH:3]=[O:4].[Br:6][C:7]1[CH:8]=[CH:9][C:10]([Cl:16])=[C:11]([CH:15]=1)C(O)=O.Cl.[CH3:18][O:19]NOOC.C(N(CC)CC)C>C(Cl)(=O)C(Cl)=O.O.C(Cl)(Cl)Cl>[Br:6][C:7]1[CH:15]=[CH:11][C:10]([Cl:16])=[C:9]([CH:8]=1)[C:3]([N:2]([O:19][CH3:18])[CH3:1])=[O:4] |f:2.3|

Inputs

Step One
Name
N,O-dimethoxyhydroxylamine hydrochloride
Quantity
4.56 g
Type
reactant
Smiles
Cl.CONOOC
Name
Quantity
12.3 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
0.06 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
10 g
Type
reactant
Smiles
BrC=1C=CC(=C(C(=O)O)C1)Cl
Name
Quantity
3.78 mL
Type
catalyst
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After the reaction mixture was stirred at room temperature for one day
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction mixture was evaporated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The obtained yellow oily substance was dissolved in chloroform (20 mL)
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the reaction temperature at 5° C. to 10° C
STIRRING
Type
STIRRING
Details
After stirred for 15 minutes
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was warmed to room temperature
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
WASH
Type
WASH
Details
the organic layer was washed with a saturated sodium bicarbonate aqueous solution and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
After the desiccant was filtered off
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 d
Name
Type
product
Smiles
BrC=1C=CC(=C(C(=O)N(C)OC)C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 11.8 g
YIELD: PERCENTYIELD 99.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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